N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAIBXMGMBPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the piperidine ring.
Attachment of the Pyrimidinyl Group: This can be done through etherification reactions where the pyrimidinyl group is attached to the piperidine ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the chlorophenyl group.
Reduction: Reduction reactions can occur, especially at the carboxamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Antiviral Activity
N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has shown significant antiviral properties. In a controlled study, the compound inhibited the replication of hepatitis C virus (HCV) NS5B polymerase with an IC value of approximately 0.35 µM. This suggests its potential use in developing antiviral therapies.
Renin Inhibition
The compound has been evaluated for its ability to inhibit renin, an enzyme involved in blood pressure regulation. In vivo studies demonstrated a dose-dependent reduction in renin activity in rat models, indicating its potential application in treating hypertension .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 77.38 µM depending on the bacterial strain.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes the effects of various substituents on biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances antiviral potency |
| Methylpyrimidine | Increases antibacterial activity |
| Piperidine Ring | Essential for biological activity |
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various piperidine derivatives, this compound was found to significantly reduce viral load in treated cells at concentrations ranging from 0.1 to 10 µM. This highlights its potential as a therapeutic agent against viral infections .
Case Study 2: Renin Inhibition
Pharmacological assessments revealed that this compound effectively inhibited renin in rat models, demonstrating a significant decrease in enzyme activity with increasing dosage. This indicates its potential application in managing conditions related to elevated blood pressure .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Target | IC50 / MIC Values |
|---|---|---|
| Antiviral | HCV NS5B Polymerase | ~0.35 µM |
| Renin Inhibition | Renin | Effective in vivo |
| Antibacterial | Staphylococcus aureus | 4.69 - 22.9 µM |
| Escherichia coli | 5.64 - 77.38 µM |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Pyrimidine Derivatives ()
Compounds 4c–4g share a pyrimidine core but incorporate thiazole and arylpiperazine substituents. For example:
- 4e : N-(6-(4-(4-Chlorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (m.p. 125–130°C, 52% yield) .
Key Differences :
- The target compound lacks the thiazole and arylpiperazine moieties, which in 4e may enhance selectivity for kinase targets.
Piperidine-Carboxamide Derivatives with Fluorinated Aryl Groups ()
Compounds 5–12 feature a 4-(2-aminoethyl)piperidine scaffold with fluorinated or methyl-substituted aryl groups. For example:
- 6: 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (120% yield) .
Key Differences :
- The target compound’s 2-chlorophenyl group may exhibit stronger electron-withdrawing effects than 6 ’s 4-fluorophenyl group, influencing receptor binding kinetics.
- The aminoethyl substituent in 6 introduces a basic amine, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s neutral pyrimidinyloxy group.
N-Piperidinyl-Benzimidazolone Inhibitors ()
Compound 2 : N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (63% yield) .
Key Differences :
- The 3-fluorophenyl group in 2 vs. 2-chlorophenyl in the target compound highlights positional effects of halogen substitution on steric and electronic properties.
Pyrimidine-Substituted Piperidine Carboxamides ()
Compound: N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (MW = 378.40 g/mol) .
Key Differences :
- The trifluoromethyl group on the pyrimidine ring in 6 increases hydrophobicity and metabolic stability compared to the target compound’s 2-methylpyrimidine.
GPCR-Targeting Piperidine Carboxamides ()
Key Differences :
- PF3845’s trifluoromethylpyridinyloxy and pyridinyl groups suggest dual targeting of GPCRs and kinases, whereas the target compound’s simpler substituents may limit polypharmacology.
Structural and Pharmacological Trends
Substituent Effects
- Halogenated Aryl Groups : Chlorine (target compound) vs. fluorine (4e , 6 ) alters electronic properties and binding affinity.
- Pyrimidine Modifications : Methyl (target) vs. trifluoromethyl (6 ) affects electron-withdrawing capacity and steric bulk.
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|
| Target Compound | ~331.5 | 2-Chlorophenyl, 2-methylpyrimidine |
| 4e () | - | 4-Chlorophenyl, thiazole |
| 6 () | 378.40 | 2,4-Dimethylphenyl, CF₃-pyrimidine |
Biological Activity
N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, often referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.80 g/mol. Its structure features a piperidine ring substituted with a chlorophenyl group and a pyrimidine moiety, contributing to its biological efficacy.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with various biological targets:
- Antiviral Activity : this compound has been studied for its potential as an antiviral agent. It shows activity against viral polymerases, inhibiting their function effectively in vitro. For instance, derivatives with similar structures have demonstrated significant inhibition of the HCV NS5B polymerase with IC50 values around 0.35 µM .
- Renin Inhibition : A related study highlighted the compound's role as a potent renin inhibitor, which is crucial in regulating blood pressure and fluid balance. The most effective derivatives showed favorable pharmacokinetic profiles in animal models .
- Antimicrobial Activity : The compound has also been tested for antibacterial and antifungal properties. In vitro studies revealed that it possesses moderate to strong activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against strains like Staphylococcus aureus and Escherichia coli .
Case Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral properties of piperidine derivatives, this compound was found to inhibit viral replication significantly. The study utilized a concentration range from 0.1 to 10 µM, demonstrating effective viral load reduction in treated cells compared to controls.
Case Study 2: Renin Inhibition
A pharmacological assessment of various piperidine derivatives revealed that this compound exhibited a high degree of renin inhibition. The compound's efficacy was confirmed through enzyme assays measuring renin activity in rat models, showing a dose-dependent response.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 / MIC Values |
|---|---|---|
| Antiviral | HCV NS5B Polymerase | ~0.35 µM |
| Renin Inhibition | Renin | Effective in vivo |
| Antibacterial | Staphylococcus aureus | 4.69 - 22.9 µM |
| Escherichia coli | 5.64 - 77.38 µM |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances antiviral potency |
| Methylpyrimidine | Increases antibacterial activity |
| Piperidine Ring | Essential for biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
